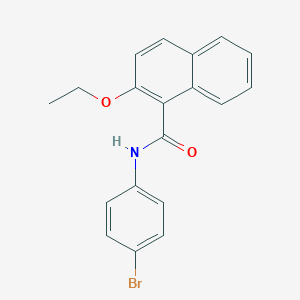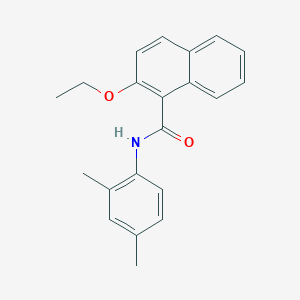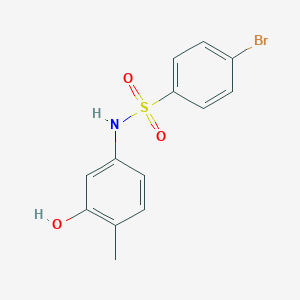![molecular formula C19H21NO4 B308944 Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B308944.png)
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by the name of EPB or Ethyl 2-(4-phenylbutanoylamino)-5-hydroxybenzoate. It is a white crystalline powder that is soluble in organic solvents. The chemical formula of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is C20H23NO4.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate has been shown to have various biochemical and physiological effects. Studies have shown that it can decrease the levels of certain inflammatory markers in the body. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is its potential use in cancer research. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one of the main limitations is its toxicity. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the study of its potential use in combination with other anti-cancer drugs. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction between 4-phenylbutyric acid and ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-5-(4-phenylbutanoylamino)benzoate |
InChI |
InChI=1S/C19H21NO4/c1-2-24-19(23)16-13-15(11-12-17(16)21)20-18(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13,21H,2,6,9-10H2,1H3,(H,20,22) |
Clé InChI |
RTNOXQRPGRMMSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCCC2=CC=CC=C2)O |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)




![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308874.png)


![Methyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308882.png)
